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Compound of Interest

Compound Name: SR-0813

Cat. No.: B10823721 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers using the ENL/AF9 YEATS domain inhibitor, SR-0813, in in vivo animal

studies. The information is tailored for researchers, scientists, and drug development

professionals to address potential challenges during their experiments.

Troubleshooting Guide
This guide addresses specific issues that may be encountered when using SR-0813 in animal

models.
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Issue Potential Cause
Troubleshooting Steps &

Solutions

Lack of In Vivo Efficacy

Despite Potent In Vitro Activity

Rapid Metabolism: SR-0813 is

rapidly metabolized by mouse

liver microsomes, with a

reported half-life of 9.3

minutes.[1][2] This is a

significant barrier to achieving

therapeutic concentrations in

vivo.

1. Pharmacokinetic Analysis:

Conduct a pilot

pharmacokinetic (PK) study to

determine the concentration of

SR-0813 in plasma and target

tissues over time. This will

confirm if the compound is

being cleared too rapidly. 2.

Alternative Dosing Strategies:

Consider continuous infusion

via osmotic pumps to maintain

a steady-state concentration.

However, the feasibility of this

approach depends on the

required therapeutic

concentration and the

compound's stability in

solution. 3. Use of Analogs:

Investigate the use of

structurally related ENL YEATS

inhibitors with improved

pharmacokinetic profiles, such

as TDI-11055, which has

demonstrated in vivo efficacy.

[3]

Poor Bioavailability: The oral

bioavailability of SR-0813 has

not been extensively reported,

but issues with solubility or

absorption could limit its

systemic exposure.

1. Formulation Optimization:

For oral administration,

consider formulating SR-0813

in a vehicle that enhances its

solubility and absorption. For

parenteral routes, ensure

complete dissolution and

stability in the chosen vehicle.

2. Alternative Administration
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Routes: Explore administration

routes that bypass first-pass

metabolism, such as

intravenous (IV) or

intraperitoneal (IP) injection.

However, rapid clearance will

likely still be a major issue.

Inconsistent Results Between

Animals

Inter-animal Variability in

Metabolism: There can be

significant differences in drug

metabolism between individual

animals.[4]

1. Increase Sample Size: A

larger cohort of animals can

help to account for individual

variability. 2. Monitor Animal

Health: Closely monitor

animals for any signs of toxicity

or adverse effects that might

influence the experimental

outcome.[4]

Off-Target Effects at Higher

Doses

Lack of Selectivity at High

Concentrations: While SR-

0813 is highly selective for

ENL/AF9 YEATS domains at 1

µM, higher concentrations

(e.g., 10 µM) have been shown

to impact SREBP target genes,

which is considered an off-

target effect.[1]

1. Dose-Response Studies:

Perform a thorough dose-

response study to identify the

minimum effective dose that

retains on-target activity

without inducing off-target

effects.[5] 2. Biomarker

Analysis: Analyze the

expression of known ENL

target genes (e.g., HOXA9,

MEIS1, MYC) and potential off-

target genes to confirm on-

target engagement and

selectivity at the chosen dose.

[1][6][7]

Frequently Asked Questions (FAQs)
Q1: What is the primary challenge of using SR-0813 in in vivo animal studies?
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A1: The most significant challenge is its rapid metabolism by mouse liver microsomes, with a

very short half-life of approximately 9.3 minutes.[1][2] This rapid clearance makes it difficult to

maintain therapeutic concentrations in animal models, which has prohibited the extension of its

in vitro findings to in vivo settings.[1][2]

Q2: What is the mechanism of action of SR-0813?

A2: SR-0813 is a potent and selective inhibitor of the ENL (Eleven-Nineteen Leukemia) and

AF9 YEATS domains.[1][8][9] The YEATS domain is a reader of histone acetylation, and by

inhibiting it, SR-0813 displaces ENL from chromatin.[1] This leads to the suppression of ENL

target genes, many of which are proto-oncogenes involved in acute leukemia, such as HOXA9,

MEIS1, and MYC.[1][6][7]

Q3: What are the recommended in vitro concentrations for SR-0813?

A3: For studying ENL-dependent leukemia biology in cell culture, a concentration of 1 µM is

recommended to ensure selective suppression of ENL target genes while avoiding off-target

effects on SREBP targets that can be observed at higher concentrations like 10 µM.[1]

Q4: Are there any known off-targets for SR-0813?

A4: SR-0813 is highly selective for ENL/AF9 YEATS domains.[1] However, at concentrations of

10 µM, it has been shown to affect SREBP target genes.[1] It also binds to the kinase YSK4

(MAP3K19), but with a much lower affinity (Kd = 3.5 µM) compared to the ENL YEATS domain

(Kd = 30 nM).[2]

Q5: What are some alternative compounds to SR-0813 for in vivo studies?

A5: Due to the pharmacokinetic limitations of SR-0813, researchers have developed other ENL

YEATS inhibitors with improved properties for in vivo use. One such example is TDI-11055,

which has demonstrated in vivo efficacy in murine models of AML.[3]

Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of SR-0813
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Target Assay Value Reference

ENL YEATS Domain IC50 (HTRF) 25 nM [1][6][7][8]

ENL YEATS Domain EC50 (CETSA) 205 nM [1][8]

ENL YEATS Domain Kd (SPR) 30 nM [1]

AF9 YEATS Domain IC50 (HTRF) 311 nM [1][8]

AF9 YEATS Domain EC50 (CETSA) 76 nM [1][8]

YSK4 (MAP3K19) Kd 3.5 µM [2]

Table 2: In Vitro Metabolic Stability of SR-0813

Species System Half-life (t1/2) Reference

Mouse Liver Microsomes 9.3 minutes [1][2]

Experimental Protocols
Protocol 1: In Vitro ENL Target Gene Expression Analysis

Cell Culture: Culture MLL-fusion leukemia cell lines (e.g., MV4;11, MOLM-13) under

standard conditions.

Treatment: Treat cells with SR-0813 at a final concentration of 1 µM or a vehicle control (e.g.,

DMSO) for 4, 24, 48, and 72 hours.

RNA Extraction: Harvest cells and extract total RNA using a suitable kit.

qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the

transcript levels of ENL target genes (HOXA9, MEIS1, MYC) and a housekeeping gene for

normalization.

Data Analysis: Calculate the relative gene expression changes in SR-0813 treated cells

compared to the vehicle control.[1]
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Protocol 2: Chromatin Immunoprecipitation (ChIP) for ENL Occupancy

Cell Treatment: Treat MV4;11 cells with 1 µM SR-0813 or DMSO for 4 hours.

Cross-linking: Cross-link proteins to DNA with formaldehyde.

Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500

bp using sonication.

Immunoprecipitation: Incubate the sheared chromatin with an anti-ENL antibody or an IgG

control overnight.

Washes and Elution: Wash the antibody-bound chromatin complexes to remove non-specific

binding and then elute the chromatin.

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the

immunoprecipitated DNA.

qPCR Analysis: Perform qPCR on the purified DNA to quantify the enrichment of specific

genomic regions known to be bound by ENL (e.g., HOXA10 gene body, MYB promoter).[1]
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Caption: Mechanism of action of SR-0813 in inhibiting the ENL signaling pathway.
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Experimental Workflow for In Vivo Studies

1. In Vitro Dose Selection
(e.g., 1 µM)

2. Select Animal Model
(e.g., AML Xenograft)

3. Pilot Pharmacokinetic (PK) Study

4. Dosing Strategy Formulation
(e.g., IV, IP, continuous infusion)

Informs dosing route & frequency

5. Treatment Administration

6. Monitor Tumor Growth & Animal Health

7. Pharmacodynamic (PD) Analysis
(Biomarker assessment in tumors) 8. Efficacy Evaluation

Click to download full resolution via product page

Caption: A general experimental workflow for in vivo studies with SR-0813.
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Troubleshooting Logic for Lack of In Vivo Efficacy

Lack of In Vivo Efficacy

Conduct Pilot PK Study

Is the compound rapidly metabolized?

Is bioavailability poor?

No

Consider Metabolically Stable Analog
(e.g., TDI-11055)

Yes

Optimize Formulation / Change Route

Yes No, consider other issues

Click to download full resolution via product page

Caption: A logical diagram for troubleshooting the lack of in vivo efficacy of SR-0813.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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